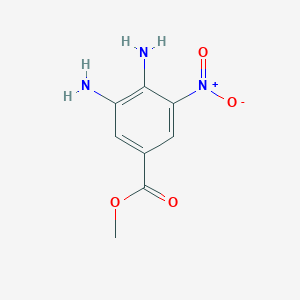

Methyl 3,4-diamino-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-diamino-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPLMBAXAXYLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3,4-diamino-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-diamino-5-nitrobenzoate is a key aromatic intermediate with significant potential in the synthesis of various heterocyclic compounds, including novel pharmaceuticals and materials. Its unique substitution pattern, featuring vicinal amino groups and an electron-withdrawing nitro group, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of a primary and an alternative synthetic pathway to this valuable compound, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Primary Synthesis Pathway: A Multi-Step Approach from Methyl Benzoate

The most common and logical approach to the synthesis of this compound commences with the readily available starting material, methyl benzoate. This pathway involves a sequence of nitration, amination, and selective reduction steps.

Step 1: Dinitration of Methyl Benzoate to Methyl 3,5-dinitrobenzoate

The initial step involves the electrophilic aromatic substitution of methyl benzoate to introduce two nitro groups onto the aromatic ring. The ester group (-COOCH₃) is a meta-director, guiding the incoming electrophiles to the 3 and 5 positions.[1]

Causality Behind Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is employed as the nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[2] The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration and to minimize the formation of by-products.[3]

Experimental Protocol: Synthesis of Methyl 3,5-dinitrobenzoate

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 4 volumes) in an ice-water bath.

-

Slowly add methyl benzoate (1 equivalent) to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 2.2 equivalents) to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of methyl benzoate in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete dinitration.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid, methyl 3,5-dinitrobenzoate, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.[4]

Step 2: Nucleophilic Aromatic Substitution to yield 4-Amino-3,5-dinitrobenzoic Acid

This crucial step involves the introduction of an amino group at the 4-position of the dinitroaromatic ring. This is achieved through a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitro groups strongly activate the ring towards nucleophilic attack.

Causality Behind Experimental Choices: A solution of aqueous ammonia is used as the nucleophile. The reaction is typically heated to facilitate the substitution. The ester group is hydrolyzed to a carboxylic acid under these reaction conditions. The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitro groups.

Experimental Protocol: Synthesis of 4-Amino-3,5-dinitrobenzoic Acid

-

Dissolve methyl 3,5-dinitrobenzoate (1 equivalent) in a suitable solvent like methanol.

-

Gradually add an aqueous solution of ammonia (e.g., 24% solution, excess) to the methanolic solution.

-

Stir the reaction mixture at room temperature for 2-3 hours, then heat to reflux for an additional 3 hours.

-

Allow the reaction to cool to room temperature and stir for an extended period (e.g., overnight) to ensure complete reaction and precipitation of the product.

-

Collect the precipitate by filtration. The filtrate can be evaporated to dryness to recover more product.

-

The combined solid residue is treated with water and hydrochloric acid to precipitate the product.

-

The resulting solid, 4-amino-3,5-dinitrobenzoic acid, is collected by filtration and washed with water until the washings are neutral.[5]

Step 3: Fischer Esterification to Methyl 4-Amino-3,5-dinitrobenzoate

To reinstate the methyl ester functionality, a Fischer esterification is performed on the carboxylic acid obtained in the previous step.

Causality Behind Experimental Choices: The reaction is carried out by heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant. A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[6]

Experimental Protocol: Synthesis of Methyl 4-Amino-3,5-dinitrobenzoate

-

Suspend 4-amino-3,5-dinitrobenzoic acid (1 equivalent) in anhydrous methanol (excess).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 4-amino-3,5-dinitrobenzoate.

-

Further purification can be achieved by recrystallization or column chromatography.[7]

Step 4: Selective Reduction of the 3-Nitro Group

This is the most delicate step of the synthesis, requiring the selective reduction of one nitro group while leaving the other and the ester group intact. The Zinin reduction is a classic and effective method for the selective reduction of one nitro group in a polynitro aromatic compound.[8] This selectivity is often observed for a nitro group that is ortho to an amino group.[7]

Causality Behind Experimental Choices: The Zinin reduction typically employs a sulfide, hydrosulfide, or polysulfide salt (e.g., sodium sulfide, ammonium sulfide) as the reducing agent in an aqueous or alcoholic medium. The exact mechanism is complex, but it is believed to involve a series of single-electron transfers from the sulfide species. The presence of the ortho-amino group is thought to influence the reduction potential of the adjacent nitro group, potentially through hydrogen bonding or electronic effects, leading to the observed selectivity.[8]

Proposed Experimental Protocol: Synthesis of this compound

-

Dissolve methyl 4-amino-3,5-dinitrobenzoate (1 equivalent) in a mixture of ethanol and water.

-

Prepare a solution of sodium sulfide nonahydrate (e.g., 2-3 equivalents) in water.

-

Heat the solution of the dinitro compound to a gentle reflux.

-

Add the sodium sulfide solution dropwise to the refluxing solution over a period of 30-60 minutes. The color of the reaction mixture will likely change significantly.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

The product, this compound, may precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent such as ethyl acetate.

-

The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Step | Reactants | Reagents | Solvent | Key Conditions | Product | Typical Yield |

| 1 | Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | - | 0-15 °C | Methyl 3,5-dinitrobenzoate | High |

| 2 | Methyl 3,5-dinitrobenzoate | Aqueous NH₃ | Methanol | Reflux | 4-Amino-3,5-dinitrobenzoic Acid | 98%[5] |

| 3 | 4-Amino-3,5-dinitrobenzoic Acid | Methanol, Conc. H₂SO₄ (cat.) | Methanol | Reflux | Methyl 4-amino-3,5-dinitrobenzoate | Good |

| 4 | Methyl 4-amino-3,5-dinitrobenzoate | Sodium Sulfide (Na₂S·9H₂O) | Ethanol/Water | Reflux | This compound | Moderate to Good |

Primary Synthesis Pathway Workflow

Caption: Primary synthesis route to this compound.

Alternative Synthesis Pathway: From 3,4-Diaminobenzoic Acid

An alternative approach to the target molecule starts from a commercially available precursor, 3,4-diaminobenzoic acid. This pathway relies on a regioselective nitration as the key step.

Step 1: Fischer Esterification of 3,4-Diaminobenzoic Acid

The first step is the protection of the carboxylic acid group as a methyl ester to prevent its interference in the subsequent nitration step.

Causality Behind Experimental Choices: Similar to the primary pathway, a Fischer esterification using methanol and a catalytic amount of strong acid is an effective method. The amino groups are basic and will react with the acid catalyst, so a stoichiometric amount of acid may be necessary to ensure the reaction proceeds.[6]

Experimental Protocol: Synthesis of Methyl 3,4-diaminobenzoate

-

Suspend 3,4-diaminobenzoic acid (1 equivalent) in anhydrous methanol (excess).

-

Carefully add concentrated sulfuric acid (at least 2 equivalents to protonate both amino groups and catalyze the esterification) to the suspension.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a base, such as sodium bicarbonate solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain methyl 3,4-diaminobenzoate.

Step 2: Regioselective Nitration of Methyl 3,4-diaminobenzoate

This is the most critical and challenging step in this alternative pathway. The goal is to selectively introduce a single nitro group at the 5-position. The two amino groups are strong activating, ortho-, para-directing groups, while the methyl ester is a deactivating, meta-directing group. The 5-position is ortho to the 4-amino group and meta to the 3-amino and ester groups. The powerful activating effect of the amino groups will dominate, and nitration is expected to occur at a position ortho or para to them.

Causality Behind Experimental Choices: To achieve regioselectivity, the reaction conditions must be carefully controlled. Milder nitrating agents and lower temperatures may be required to prevent polynitration and control the position of substitution. Acylation of the amino groups to reduce their activating effect prior to nitration is a common strategy to improve selectivity in similar systems, followed by deprotection. However, a direct, controlled nitration may be possible.

Proposed Experimental Protocol: Synthesis of this compound

-

Dissolve methyl 3,4-diaminobenzoate (1 equivalent) in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Slowly add a nitrating agent, such as a solution of nitric acid in sulfuric acid, dropwise while maintaining the low temperature.

-

The reaction is stirred at a low temperature for a specific period, and the progress is carefully monitored by TLC or HPLC to maximize the yield of the desired isomer and minimize by-products.

-

Upon completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration.

-

The crude product would likely be a mixture of isomers and would require careful purification by column chromatography or fractional crystallization to isolate the desired this compound.

| Step | Reactants | Reagents | Solvent | Key Conditions | Product | Typical Yield |

| 1 | 3,4-Diaminobenzoic Acid | Methanol, Conc. H₂SO₄ | Methanol | Reflux | Methyl 3,4-diaminobenzoate | Good |

| 2 | Methyl 3,4-diaminobenzoate | Conc. HNO₃, Conc. H₂SO₄ | Sulfuric Acid | Low Temperature | This compound | Variable (Selectivity is key) |

Alternative Synthesis Pathway Workflow

Caption: Alternative synthesis route to this compound.

Comparative Analysis of Synthesis Pathways

-

Primary Pathway: This route is longer but relies on more predictable and well-established reactions. The starting material is inexpensive and readily available. The key challenge lies in the final selective reduction step, which requires careful control of reaction conditions to achieve the desired regioselectivity.

-

Alternative Pathway: This route is shorter, but the key regioselective nitration step can be difficult to control and may lead to a mixture of isomers, necessitating challenging purification. The starting material, 3,4-diaminobenzoic acid, is more expensive than methyl benzoate.

For large-scale synthesis where predictability and cost-effectiveness are paramount, the primary pathway is likely the more viable option, provided the selective reduction can be optimized. The alternative pathway may be suitable for smaller-scale synthesis or when the starting material is readily available and efficient purification methods are established.

Conclusion

The synthesis of this compound presents an interesting and challenging exercise in synthetic organic chemistry, requiring careful control of reaction conditions to achieve the desired substitution pattern. The primary pathway, starting from methyl benzoate, offers a robust and logical sequence of reactions. The alternative pathway, while shorter, hinges on a challenging regioselective nitration. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this valuable intermediate for applications in drug discovery and materials science.

References

Sources

- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 2. aiinmr.com [aiinmr.com]

- 3. m.youtube.com [m.youtube.com]

- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Sciencemadness Discussion Board - Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 3,4-diamino-5-nitrobenzoate

Introduction

Methyl 3,4-diamino-5-nitrobenzoate (CAS No. 54226-23-2) is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors.[1] Its structure is characterized by a benzene ring substituted with a methyl ester, a nitro group, and vicinal (ortho) diamino groups. This unique arrangement of electron-donating amino groups and electron-withdrawing nitro and ester moieties imparts a distinct electronic profile, making it a versatile precursor for the synthesis of heterocyclic compounds, such as benzimidazoles, and a valuable building block in the development of novel polymers and pharmaceutical agents.

This technical guide provides a comprehensive, in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document offers a field-proven perspective on the rationale behind analytical method selection, detailed experimental protocols for characterization, and critical insights into its handling and synthetic potential. The information herein is curated for researchers, process chemists, and drug development professionals who require a thorough and practical understanding of this compound.

Core Molecular Attributes

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. The interplay of functional groups in this compound is central to its reactivity and analytical profile. The ortho-diamine functionality is a well-known precursor for cyclization reactions, while the nitro group can be readily reduced to introduce a third amino group, further expanding its synthetic utility.

| Property | Value | Source |

| CAS Number | 54226-23-2 | [1] |

| Molecular Formula | C₈H₉N₃O₄ | [1] |

| Molecular Weight | 211.18 g/mol | [1] |

| Canonical SMILES | O=C(OC)C1=CC(=O)=C(N)C(N)=C1 | [1] |

| MDL Number | MFCD25964400 | [1] |

Physicochemical Properties

A precise understanding of a compound's physical properties is critical for its purification, formulation, and application. While extensive experimental data for this specific molecule is not widely published, reliable predictions can be made based on its structural analogues.

| Property | Value / Observation | Rationale & Comparative Insights |

| Appearance | Expected to be a crystalline solid. | Aromatic nitro compounds and diaminobenzoates are typically solids at room temperature. For example, Methyl 3,4-diaminobenzoate is a solid.[2] |

| Melting Point | Not experimentally reported. | Expected to be relatively high. The related compound Methyl 3,4-diaminobenzoate melts at 105-110 °C.[2] The addition of the polar nitro group and potential for intermolecular hydrogen bonding would likely increase the melting point compared to simpler analogues. |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate). | The molecule's overall nonpolar aromatic core and methyl ester group limit aqueous solubility.[3] However, the polar amine and nitro groups facilitate dissolution in organic solvents capable of hydrogen bonding and dipole-dipole interactions. |

| Boiling Point | Not experimentally determined; likely decomposes upon heating at atmospheric pressure. | The high molecular weight and strong intermolecular forces (hydrogen bonding from -NH₂, dipole-dipole from -NO₂) suggest a very high boiling point. Thermal decomposition is common for poly-functionalized nitroaromatic compounds. |

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of identity, purity, and structure. The following workflow represents a robust, self-validating system for the comprehensive analysis of this compound.

Caption: Logical workflow for the comprehensive characterization of this compound.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Principle and Rationale: Reversed-phase HPLC (RP-HPLC) is the industry-standard method for assessing the purity of non-volatile organic molecules. A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds. UV detection is ideal due to the strong chromophores present (nitro-substituted benzene ring). A gradient elution is employed to ensure that any impurities, which may have significantly different polarities, are eluted as sharp peaks within a reasonable timeframe.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: UV/Vis Diode Array Detector (DAD), monitoring at 254 nm and 320 nm.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: Hold at 5% B (re-equilibration).

-

-

-

Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Structural Elucidation via Spectroscopic Methods

Principle and Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the analyte. ESI is a soft ionization technique that minimizes fragmentation, typically yielding the protonated molecular ion [M+H]⁺, which directly corresponds to the molecular weight.

Step-by-Step Protocol:

-

Sample Preparation: Dilute the HPLC stock solution (1 mg/mL) 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: Couple an ESI source to a quadrupole or time-of-flight (TOF) mass analyzer.

-

Acquisition Parameters:

-

Ionization Mode: Positive (ESI+).

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

Expected Result: A prominent peak should be observed at m/z 212.07, corresponding to the [M+H]⁺ ion (C₈H₁₀N₃O₄⁺, calculated exact mass: 212.0666).

Principle and Rationale: NMR provides the most definitive structural information by mapping the chemical environment of ¹H and ¹³C nuclei. The predicted chemical shifts are based on the known effects of substituents on the benzene ring; amino groups are strongly electron-donating (shielding, upfield shift), while nitro and ester groups are electron-withdrawing (deshielding, downfield shift).

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power and because its residual proton peak does not obscure key signals. The acidic N-H protons will also be clearly visible.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Data Acquisition: Acquire a standard proton spectrum.

-

Predicted Chemical Shifts (δ, ppm):

-

~8.0-7.5 (2H, s): Aromatic protons. Their exact positions will be influenced by the combined electronic effects of the three substituents.

-

~7.0-5.0 (4H, broad s): Protons of the two -NH₂ groups. The broadness is due to quadrupole coupling with nitrogen and potential chemical exchange.

-

~3.8 (3H, s): Methyl protons of the ester (-OCH₃) group.[4]

-

-

-

¹³C NMR Data Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Predicted Number of Signals: 8 distinct signals are expected, one for each unique carbon atom.

-

Predicted Chemical Shifts (δ, ppm):

-

~165: Ester carbonyl carbon (C=O).

-

~150-110: Six aromatic carbons.

-

~52: Methyl ester carbon (-OCH₃).[4]

-

-

Principle and Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: FTIR spectrometer with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks (cm⁻¹):

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The available data indicates the compound should be treated with caution.

GHS Hazard Information: [1]

-

Pictogram: Warning

-

Hazard Statement: H302: Harmful if swallowed.

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth).[1][7]

Recommended Handling Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[8] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use nitrile or other chemically resistant gloves.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Practices: Avoid creating dust.[8] Use appropriate tools for weighing and transferring solids. Ensure all containers are clearly labeled.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8][9]

Synthetic Potential and Reactivity Insights

The true value of this compound lies in its potential as a synthetic intermediate. Its functional groups provide multiple handles for subsequent chemical transformations.

Caption: Key synthetic transformations accessible from this compound.

-

Heterocycle Formation: The ortho-diamine moiety is a classic precursor for the synthesis of benzimidazoles via the Phillips condensation with carboxylic acids or aldehydes. These structures are privileged scaffolds in medicinal chemistry.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a third amine using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl). This generates Methyl 3,4,5-triaminobenzoate, a highly valuable trifunctional monomer for the synthesis of advanced polymers or complex, multi-substituted aromatic systems.

Conclusion

This compound is a compound with considerable potential, underscored by its unique combination of reactive functional groups. While publicly available data is limited, this guide has synthesized information from structural analogues and established analytical principles to provide a robust framework for its characterization and safe handling. The detailed protocols and workflow presented herein offer a reliable starting point for researchers aiming to exploit this molecule's properties in drug discovery, materials science, and advanced organic synthesis.

References

-

PubChem. (n.d.). Methyl 3-amino-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

NIOSH. (1994). Amines, Aromatic: Method 2002. Centers for Disease Control and Prevention. [Link]

-

ResearchGate. (n.d.). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. [Link]

-

PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. [Link]

-

National Institutes of Health. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. [Link]

-

ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]

-

Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. [Link]

-

Rasayan Journal of Chemistry. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. [Link]

-

Study.com. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. [Link]

-

University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Link]

-

CDC Stacks. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). Methyl 3-nitrobenzoate. [Link]

Sources

- 1. 54226-23-2|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl 3,4-diaminobenzoate 97 36692-49-6 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. homework.study.com [homework.study.com]

- 6. southalabama.edu [southalabama.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Mass spectrometry fragmentation of "Methyl 3,4-diamino-5-nitrobenzoate"

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3,4-diamino-5-nitrobenzoate

Introduction

This compound is a substituted aromatic compound featuring a combination of electron-donating amino groups and electron-withdrawing nitro and methyl ester groups. This unique electronic makeup makes it a valuable intermediate in the synthesis of various heterocyclic compounds, including potential pharmaceutical agents and materials for organic electronics. Accurate structural characterization is paramount in drug development and materials science to ensure purity, identify metabolites, and understand degradation pathways.

Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation of such molecules. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the mass spectrometry fragmentation behavior of this compound. We will explore its ionization properties, predictable fragmentation pathways under collision-induced dissociation (CID), and a robust, self-validating experimental protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties & Ionization Behavior

To effectively analyze a compound by mass spectrometry, understanding its fundamental properties and selecting the appropriate ionization technique is the critical first step.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 54226-23-2 | [1] |

| Molecular Formula | C₈H₉N₃O₄ | [1] |

| Molecular Weight | 211.18 g/mol | [1] |

| Structure |

Rationale for Ionization Method Selection

The molecular structure of this compound, with two basic amino groups, makes it an ideal candidate for positive-mode Electrospray Ionization (ESI). ESI is a "soft ionization" technique that typically produces minimal in-source fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺.[2] The amino groups readily accept a proton in the acidic mobile phases commonly used in reverse-phase liquid chromatography.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile compounds, it is less suitable for this analyte. Aromatic amines often exhibit poor peak shape and tailing on standard GC columns and may require derivatization to improve their chromatographic behavior.[3][4] Therefore, LC-ESI-MS/MS is the method of choice, offering direct analysis with high sensitivity and structural specificity.

Core Fragmentation Pathways of [M+H]⁺

Upon isolation of the protonated molecular ion ([M+H]⁺ at m/z 212.18) in a tandem mass spectrometer, collision-induced dissociation (CID) can be used to induce fragmentation. The resulting product ions provide a structural fingerprint of the molecule. The fragmentation of this compound is governed by the interplay of its functional groups. The primary fragmentation routes involve characteristic neutral losses from the nitro, ester, and amino moieties.

The fragmentation of nitroaromatic compounds is well-documented and often involves the expulsion of NO and NO₂ radicals.[5] Similarly, benzoic acid esters can undergo losses related to the ester group, and aromatic amines have their own characteristic fragmentation patterns.[5][6] The proximity of the functional groups on the benzene ring can also lead to specific "ortho effects" that influence fragmentation.[5]

The proposed fragmentation pathways for protonated this compound are visualized below.

Caption: Proposed MS/MS fragmentation pathways for [M+H]⁺ of this compound.

Key Fragmentation Explanations:

-

Loss of Methanol (CH₃OH, -32.04 Da): The protonated ester can facilitate the neutral loss of methanol, leading to a prominent fragment ion at m/z 180.14. This is a common fragmentation pathway for methyl esters. This acylium ion can then lose carbon monoxide.

-

Loss of Nitrogen Dioxide (NO₂, -46.01 Da): A characteristic fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical.[5] This pathway yields a fragment ion at m/z 166.08.

-

Loss of Water (H₂O, -18.01 Da): The proximity of the amino groups and the protonation site can enable the elimination of a water molecule, producing an ion at m/z 194.17.

-

Secondary Fragmentation (e.g., Loss of CO): Primary fragment ions can undergo further dissociation. For instance, the ion at m/z 180.14 (after methanol loss) can subsequently lose carbon monoxide (CO, -28.01 Da) to form the ion at m/z 152.05.

Data Summary & Interpretation

The table below summarizes the key ions expected in the tandem mass spectrum of this compound. High-resolution mass spectrometry is crucial for confirming the elemental composition of each fragment and differentiating between isobaric species.

| m/z (Monoisotopic) | Proposed Formula | Neutral Loss | Description |

| 212.18 | [C₈H₁₀N₃O₄]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 194.17 | [C₈H₈N₃O₃]⁺ | H₂O | Loss of water |

| 180.14 | [C₇H₆N₃O₃]⁺ | CH₃OH | Loss of methanol from the ester group |

| 166.08 | [C₈H₁₀N₂O₂]⁺ | NO₂ | Loss of the nitro group |

| 152.05 | [C₆H₆N₃O₂]⁺ | CH₃OH, CO | Subsequent loss of CO after methanol loss |

| 138.08 | [C₇H₈N₂O]⁺ | NO₂, CO | Subsequent loss of CO after nitro group loss |

| 134.07 | [C₇H₆N₂O]⁺ | NO₂, CH₃OH | Subsequent loss of methanol after nitro group loss |

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust and self-validating workflow for the confident identification of this compound. The workflow's self-validating nature stems from a multi-step approach: the LC separation provides retention time, the full scan MS confirms the mass of the parent ion, and the MS/MS scan confirms the structure through its unique fragmentation pattern.

Caption: A self-validating LC-MS/MS workflow for compound identification.

Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Perform serial dilutions to create working standards. A final concentration of 1 µg/mL is typically sufficient for initial method development.

-

The final dilution should be made in the initial mobile phase composition (e.g., 95% Mobile Phase A) to ensure good peak shape.

Liquid Chromatography (LC)

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

Causality: The use of a C18 column provides excellent retention for moderately polar aromatic compounds. A gradient elution is employed to ensure the compound elutes as a sharp, symmetrical peak in a reasonable timeframe. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte for efficient ESI+ ionization.

Mass Spectrometry (MS)

-

Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 400 °C.[7]

-

Desolvation Gas Flow: 600 L/Hr.[7]

-

Full Scan (MS1) Range: m/z 50-300.

Tandem Mass Spectrometry (MS/MS)

-

Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the target precursor ion, m/z 212.2.

-

Collision Energy: Apply collision energy in the collision cell (q2) using an inert gas like nitrogen or argon. A collision energy ramp (e.g., 10-40 eV) is recommended during method development to observe the appearance of different fragment ions as the energy increases.

-

Product Ion Scan: Scan the third quadrupole (Q3) over a range of m/z 40-220 to detect all resulting fragment ions.

Trustworthiness: This protocol is self-validating because a positive result requires three distinct criteria to be met: 1) The compound must elute at its characteristic retention time. 2) The full scan MS must show a peak at the correct m/z for the protonated molecule. 3) The MS/MS spectrum must contain the expected fragment ions as detailed in Section 4.0. The combination of these three orthogonal data points provides exceptionally high confidence in the compound's identity.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields structurally significant information. Under positive-mode ESI conditions, the molecule readily protonates to form an [M+H]⁺ ion at m/z 212.18. Subsequent collision-induced dissociation leads to characteristic neutral losses of methanol (CH₃OH), nitrogen dioxide (NO₂), and water (H₂O), providing a unique fragmentation fingerprint. The detailed LC-MS/MS workflow presented here offers a robust, reliable, and self-validating methodology for the unambiguous identification and characterization of this important synthetic intermediate, supporting the rigorous demands of researchers in pharmaceutical development and materials science.

References

-

Zienius, B., Lau, B. P. Y., & Salin, E. D. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 40(1), 85-97. [Link]

-

Wikipedia. (2023). Electrospray ionization. Retrieved January 23, 2026, from [Link]

-

MassBank of North America (MoNA). (n.d.). 4-Aminobenzoic acid; LC-ESI-QTOF; MS2. Retrieved January 23, 2026, from [Link]

-

Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved January 23, 2026, from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved January 23, 2026, from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 23, 2026, from [Link]

Sources

- 1. 54226-23-2|this compound|BLD Pharm [bldpharm.com]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. bre.com [bre.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. massbank.eu [massbank.eu]

Solubility Profile of Methyl 3,4-diamino-5-nitrobenzoate in Common Organic Solvents: A Technical and Experimental Guide

Introduction: The Critical Role of Solubility in Drug Development

Methyl 3,4-diamino-5-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring amino, nitro, and methyl ester functional groups, offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. The successful application of this compound in any solution-phase chemistry, be it reaction, purification, or formulation, is fundamentally dependent on its solubility characteristics. A thorough understanding of its solubility in various organic solvents is therefore not merely academic but a critical prerequisite for efficient process development, enabling researchers to make informed decisions on solvent selection for synthesis, recrystallization, and analytical characterization.

This in-depth technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure. Furthermore, it outlines a detailed, field-proven experimental protocol for the systematic determination of its solubility, empowering researchers to generate precise and reliable data tailored to their specific laboratory conditions.

Predicted Solubility Profile: A Structural Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is a composite of its various functional groups and its core aromatic structure.

-

Polar Functional Groups: The molecule possesses two primary amino groups (-NH₂) and a nitro group (-NO₂), all of which are polar and capable of engaging in hydrogen bonding. The amino groups can act as hydrogen bond donors and acceptors, while the nitro group's oxygen atoms can act as hydrogen bond acceptors. These groups will favor interactions with polar solvents.[4][5] The methyl ester group (-COOCH₃) also contributes to the overall polarity of the molecule.

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic component. This part of the molecule will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

Based on this structural analysis, a predicted solubility profile in common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of these solvents can effectively form hydrogen bonds with the amino and nitro groups of the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the amino groups. Their polarity will also solvate the nitro and ester groups effectively.[6] |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate to Low | These solvents have intermediate polarity. While some interaction with the polar functional groups is possible, the overall solvation may be less effective than with highly polar solvents. |

| Nonpolar | Toluene, Hexane | Low to Insoluble | The nonpolar nature of these solvents will not effectively solvate the polar amino, nitro, and ester functional groups, leading to poor solubility.[7] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and actionable solubility data, a systematic experimental approach is essential. The following protocol describes a robust gravimetric method, widely accepted for its accuracy and reliability.[8]

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Methodology

1. Materials and Equipment:

- This compound (analytical grade)

- Selected organic solvents (HPLC grade or equivalent)

- Analytical balance (readable to 0.1 mg)

- Calibrated positive displacement pipettes

- Glass vials with screw caps and PTFE septa

- Shaking incubator or thermostatted water bath with agitation

- Syringe filters (chemically compatible with the solvent)

- Vacuum oven or desiccator

2. Procedure:

- Preparation of Vials: For each solvent to be tested, label a clean, dry glass vial.

- Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

- Addition of Solvent: Accurately dispense a known volume (e.g., 2.00 mL) of the chosen solvent into each vial.

- Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time to reach saturation, typically 24 to 48 hours.[9] Traditional methods often require this extended period to ensure equilibrium is reached.[10]

- Phase Separation: After equilibration, remove the vials from the incubator and let them stand undisturbed at the same temperature to allow the undissolved solid to settle.

- Sampling: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter.

- Gravimetric Analysis:

- Transfer the collected supernatant to a pre-weighed, clean, and dry vial.

- Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

- Once the solvent is removed, dry the vial containing the solid residue in a vacuum oven or desiccator until a constant weight is achieved.

- Record the final weight of the vial and residue.

3. Calculation of Solubility: The solubility is calculated using the following formula:

4. Self-Validation and Trustworthiness:

- Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should plateau, indicating that the solution is saturated.

- Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results. The standard deviation of the measurements should be reported.

- Purity of Materials: The purity of both the solute and the solvents is crucial for accurate solubility determination.[9]

Discussion: Factors Influencing Solubility

The solubility of this compound is a result of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[11]

-

Hydrogen Bonding: The presence of two amino groups makes hydrogen bonding a dominant intermolecular force influencing solubility. Protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to strong interactions and high solubility. Polar aprotic solvents like DMSO and DMF, while unable to donate hydrogen bonds, are excellent acceptors and can effectively solvate the amino groups.

-

Dipole-Dipole Interactions: The nitro and ester groups are highly polar, contributing to the molecule's overall dipole moment. These groups will interact favorably with polar solvents through dipole-dipole interactions.

-

Van der Waals Forces: The aromatic ring contributes to the molecule's nonpolar character. While these interactions are weaker than hydrogen bonds and dipole-dipole forces, they can contribute to solubility in less polar solvents like dichloromethane and ethyl acetate.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[12] Determining the temperature dependence of solubility can be critical for applications such as recrystallization.

Conclusion and Practical Implications

For researchers and drug development professionals, this guide provides a dual benefit. Firstly, the predicted solubility table offers a practical starting point for solvent screening, saving valuable time and resources. Secondly, the detailed experimental protocol provides a reliable framework for generating high-quality, in-house solubility data. This information is indispensable for optimizing reaction conditions, developing effective purification strategies, and preparing formulations, ultimately accelerating the research and development process.

References

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved from [Link]

-

ResearchGate. (2012, October 8). What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis?. Retrieved from [Link]

-

LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

CORE. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

- Google Patents. (n.d.). JP2009062342A - Method for selecting nitration solvent for solid organic compound and method for nitration reaction of substrate organic compound.

-

YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

Unknown. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

-

Semantic Scholar. (2020, April 17). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Retrieved from [Link]

-

SNS Courseware. (n.d.). Organic Chemistry II. Retrieved from [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

-

PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

LinkedIn. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]

-

Wikipedia. (n.d.). TNT. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

SNS Courseware. (n.d.). II: AROMATIC AMINES. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2015, March 28). Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Qualitative tests for organic functional groups | practical videos | 16–18 students. Retrieved from [Link]

-

YouTube. (2023, January 13). Solubility of Organic Compounds. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

YouTube. (2021, February 12). 4: Predicting the solubility of organic molecules. Retrieved from [Link]

-

Reddit. (2023, July 28). Fatty acid (n-alkanoic) standards won't dissolve…. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. tutorchase.com [tutorchase.com]

- 6. researchgate.net [researchgate.net]

- 7. JP2009062342A - Method for selecting nitration solvent for solid organic compound and method for nitration reaction of substrate organic compound - Google Patents [patents.google.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to Methyl 3,4-diamino-5-nitrobenzoate: Physicochemical Properties and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-diamino-5-nitrobenzoate is a complex aromatic compound with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring both electron-donating amino groups and an electron-withdrawing nitro group attached to a benzene ring, along with a methyl ester functional group, imparts a unique combination of reactivity and potential for further chemical modification. This guide provides a comprehensive overview of the available technical information regarding its physicochemical properties, with a primary focus on its melting point and stability. Understanding these parameters is critical for its handling, storage, and application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial for its identification, purification, and formulation. For this compound, the available data is summarized below.

| Property | Value | Source |

| CAS Number | 54226-23-2 | N/A |

| Molecular Formula | C₈H₉N₃O₄ | N/A |

| Molecular Weight | 211.18 g/mol | N/A |

| Melting Point | Data not available in public sources | N/A |

Note on Melting Point: Despite a thorough search of available chemical databases and scientific literature, a specific, experimentally determined melting point for this compound has not been reported. The absence of this data suggests that the compound may be novel, not extensively characterized, or that such data exists in proprietary databases. Researchers working with this compound are advised to perform their own melting point determination as part of its initial characterization.

Stability and Handling

The stability of a chemical compound is a critical factor that influences its shelf-life, storage conditions, and compatibility with other reagents. While specific stability studies on this compound are not publicly available, an analysis of its structural features can provide insights into its likely stability profile.

The presence of both amino and nitro groups on the aromatic ring can influence its electronic and chemical properties. Amino groups are known to be susceptible to oxidation, and the nitro group can be reduced. The overall stability will depend on the interplay of these functional groups.

General Storage Recommendations:

Based on the general handling procedures for aromatic nitro and amino compounds, the following storage conditions are recommended:

-

Storage Temperature: Store in a cool, dry place.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the amino groups.

-

Light: Protect from light, as aromatic nitro compounds can be light-sensitive.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section provides a general framework for key experiments that should be conducted to determine its core physicochemical properties and stability.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Methodology:

-

Sample Preparation: Ensure the sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent and dry it under vacuum.

-

Apparatus: Use a calibrated melting point apparatus.

-

Procedure:

-

Load a small amount of the finely powdered sample into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Stability Assessment Workflow

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

A forced degradation study is recommended to identify potential degradation pathways and to determine the intrinsic stability of the molecule.

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the sample solution with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., in a calibrated oven).

-

Photostability: Expose the solid sample and a solution of the sample to UV and visible light.

-

-

Analysis:

-

At specified time points, withdraw aliquots from the stressed samples.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Quantify the amount of the parent compound remaining and identify any major degradation products.

-

Caption: A generalized workflow for assessing the stability of this compound.

Conclusion

References

As of the last update, no specific scientific publications detailing the melting point or stability of this compound (CAS 54226-23-2) were identified in the searched databases. Researchers are encouraged to consult chemical supplier safety data sheets (SDS) for basic handling information and to perform the characterization experiments outlined in this guide.

Unable to Fulfill Request: Invalid Chemical Identifier Provided

To our valued researchers, scientists, and drug development professionals,

We are unable to provide an in-depth technical guide on the properties and hazards for the substance identified as CAS number 54226-23-2 . Our comprehensive search of authoritative chemical databases and scientific literature has found no valid, publicly documented chemical substance associated with this specific CAS Registry Number.

A single chemical supplier website lists the name "Methyl 3,4-diamino-5-nitrobenzoate" in proximity to this CAS number; however, this association could not be verified in official, authoritative chemical registration databases and is likely an error. The majority of search results for "54226-23-2" or variants thereof are entirely unrelated to chemical compounds.

-

No Official Registration: The identifier does not correspond to a registered substance in the Chemical Abstracts Service (CAS) registry, PubChem, or other major chemical information systems.

-

Potential for Error: The provided number may be a typographical error, an internal tracking number specific to an organization, or an identifier that has been withdrawn or is otherwise invalid.

Scientific Integrity and Trustworthiness:

In keeping with our commitment to scientific integrity, we cannot generate a technical guide based on unverified or nonexistent data. The core of our mission is to provide accurate, reliable, and actionable information to the scientific community. Proceeding with the request would violate this principle and could lead to the dissemination of dangerously incorrect information.

We recommend verifying the CAS number from a primary, trusted source. Should a corrected and valid CAS number be provided, we would be pleased to generate the requested in-depth technical guide.

The Strategic deployment of Methyl 3,4-diamino-5-nitrobenzoate in the Discovery of Novel Bioactive Heterocycles: A Technical Guide

Foreword: The Unseen Potential of a Multifunctional Building Block

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that can be readily elaborated into diverse and biologically relevant structures is of paramount importance. Among the myriad of starting materials, highly functionalized aromatic compounds serve as privileged platforms. This guide focuses on one such molecule: Methyl 3,4-diamino-5-nitrobenzoate . Its unique arrangement of a vicinal diamine, an electron-withdrawing nitro group, and a versatile methyl ester on a benzene ring makes it a powerhouse for generating a multitude of heterocyclic systems. This document is intended for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of the synthesis, reactivity, and strategic application of this core building block in the generation of novel benzimidazoles, quinoxalines, and other heterocycles with significant therapeutic potential.

Synthesis and Characterization of the Core Synthon: A Proposed Pathway

A direct, peer-reviewed synthesis protocol for this compound is not prominently available in the literature, which itself presents an opportunity for methodological development. However, based on established transformations of analogous compounds, a reliable multi-step synthetic route can be proposed. The causality behind this proposed pathway lies in the strategic introduction and manipulation of functional groups, leveraging their directing effects and differential reactivity.

Proposed Synthetic Workflow

The most logical approach begins with a commercially available, appropriately substituted nitrobenzoic acid, followed by a sequence of nitration, selective reduction, and esterification.

Rationale for Experimental Choices:

-

Starting Material Selection: Methyl 3-amino-4-chlorobenzoate is a viable starting point. The existing amino group activates the ring towards electrophilic substitution, while its directing effect, combined with that of the chloro and ester groups, favors nitration at the 5-position.

-

Nitration (Step 1): The use of a standard nitrating mixture (concentrated nitric and sulfuric acid) is a well-established method for the nitration of aromatic rings.[1][2][3] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the substitution on the moderately activated ring. The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic reaction and minimize side-product formation.

-

Nucleophilic Aromatic Substitution (Step 2): The final step involves the conversion of the chloro group to an amino group. This is a nucleophilic aromatic substitution reaction. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack by ammonia. This reaction often requires elevated temperature and pressure to proceed at a reasonable rate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 3-amino-4-chloro-5-nitrobenzoate

-

To a stirred solution of methyl 3-amino-4-chlorobenzoate (1.0 eq) in concentrated sulfuric acid (5 vol), cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol or methanol.

Step 2: Synthesis of this compound

-

Place methyl 3-amino-4-chloro-5-nitrobenzoate (1.0 eq) and a concentrated aqueous solution of ammonia (e.g., 28-30%, 10-15 vol) in a sealed pressure vessel.

-

Heat the vessel to 120-140 °C for 12-24 hours. The internal pressure will increase significantly; ensure the vessel is rated for such conditions.

-

After cooling to room temperature, carefully vent the vessel.

-

Filter the solid product, wash with water, and then a small amount of cold ethanol.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate).

Self-Validation and Safety: Each step must be monitored by TLC to ensure complete conversion of the starting material. The structures of the intermediate and final product should be rigorously confirmed by spectroscopic methods. Caution: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Reactions in sealed vessels at high temperatures and pressures should only be performed by trained personnel with appropriate safety equipment.

Characterization

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Two distinct singlets in the aromatic region (likely between 7.0-8.5 ppm) corresponding to the two non-equivalent aromatic protons. A singlet for the methyl ester protons (around 3.9 ppm). Broad singlets for the two non-equivalent amino groups (NH₂). |

| ¹³C NMR | Six distinct signals for the aromatic carbons, a signal for the carbonyl carbon of the ester (around 165 ppm), and a signal for the methyl carbon of the ester (around 52 ppm). The positions of the aromatic carbons will be influenced by the electronic effects of the three different substituents. |

| IR (cm⁻¹) | Characteristic N-H stretching bands for the amino groups (around 3300-3500 cm⁻¹). A strong C=O stretching band for the ester (around 1720 cm⁻¹). Strong asymmetric and symmetric stretching bands for the nitro group (around 1530 and 1350 cm⁻¹). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z = 212.06. |

Reactivity and Application in Heterocycle Synthesis

The true value of this compound lies in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems. The vicinal diamines are the key reactive sites for these transformations.

Synthesis of Substituted Benzimidazoles

The reaction of o-phenylenediamines with aldehydes or carboxylic acids (and their derivatives) is a fundamental method for the synthesis of benzimidazoles.[4] This reaction, when applied to our target molecule, leads to the formation of methyl 6-nitro-1H-benzo[d]imidazole-5-carboxylate derivatives.

Mechanism and Causality:

The reaction with an aldehyde typically proceeds through the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring.

-

Schiff Base Formation: One of the amino groups (likely the one at position 4, which is less sterically hindered) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Dehydration leads to the formation of an imine (Schiff base).

-

Intramolecular Cyclization: The second amino group then attacks the imine carbon, forming a five-membered dihydro-benzimidazole intermediate.

-

Aromatization: This intermediate is not aromatic and is typically oxidized to the stable benzimidazole. This can occur via air oxidation, especially at elevated temperatures, or by the addition of a mild oxidizing agent. In some protocols, reagents like sodium metabisulfite are used, which can facilitate both the condensation and the final aromatization step.[5]

Protocol: Synthesis of Methyl 2-phenyl-6-nitro-1H-benzo[d]imidazole-5-carboxylate

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol or acetic acid.

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., sodium metabisulfite, 1.2 eq).

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. If a solid precipitates, filter and wash with cold ethanol.

-

If no solid forms, reduce the solvent volume under reduced pressure and precipitate the product by adding water.

-

Purify the crude product by recrystallization from a suitable solvent.

The resulting nitro-substituted benzimidazoles are of significant interest in medicinal chemistry, with many reported to have antimicrobial and anticancer activities.[2][6]

Synthesis of Substituted Quinoxalines

Quinoxalines are another class of privileged heterocycles readily accessible from o-phenylenediamines. The condensation with a 1,2-dicarbonyl compound is the most direct route.[7]

Mechanism and Causality:

This reaction is a double condensation. Each amino group of the diamine reacts with one of the carbonyl groups of the 1,2-dicarbonyl compound.

-

First Condensation: One amino group attacks a carbonyl, and subsequent dehydration forms an enamine-imine intermediate.

-

Second Condensation (Cyclization): The second amino group attacks the remaining carbonyl group, leading to a dihydroquinoxaline intermediate.

-

Aromatization: This intermediate readily loses a molecule of water to form the stable, aromatic quinoxaline ring. The reaction is often catalyzed by a small amount of acid (like acetic acid) to protonate the carbonyls, making them more electrophilic.

Protocol: Synthesis of Methyl 2,3-dimethyl-7-nitroquinoxaline-6-carboxylate

-

Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Add biacetyl (2,3-butanedione) (1.0 eq) to the solution.

-

Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by TLC.

-

After cooling, the product often crystallizes directly from the reaction mixture.

-

Filter the product, wash with a small amount of cold ethanol, and dry.

Quinoxaline derivatives are known to possess a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[8][9] The presence of the nitro group on the benzoid ring can significantly influence the biological profile of these molecules.

The Role of Substituents in Modulating Biological Activity

The specific functional groups on the this compound scaffold are not merely handles for synthesis; they are critical determinants of the physicochemical and biological properties of the resulting heterocycles.

-

The Nitro Group: As a strong electron-withdrawing group, the nitro group can be crucial for biological activity. It can participate in hydrogen bonding and may be involved in the mechanism of action of certain antimicrobial and anticancer agents.[10] In some cases, the nitro group can be reduced in vivo to reactive intermediates that contribute to cytotoxicity against cancer cells or pathogens.

-

The Methyl Ester: This group provides a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide variety of amides, esters, or other functional groups. This allows for the fine-tuning of properties like solubility, cell permeability, and target binding affinity.

-

The Heterocyclic Core: The benzimidazole or quinoxaline scaffold itself acts as a rigid framework that presents the substituents in a defined spatial orientation for interaction with biological targets like enzymes or DNA.

Table of Reported Biological Activities for Related Heterocycles

While specific data for derivatives of our title compound is sparse, the following table summarizes the activities of structurally related nitro-substituted benzimidazoles and quinoxalines, demonstrating the potential of this chemical space.

| Heterocyclic Core | Substituents | Reported Biological Activity | Reference |

| Nitrobenzimidazole | Various aryl and alkyl groups | Potent antibacterial and antifungal activity | [2][6] |

| Nitrobenzimidazole | N-substituted derivatives | Antimicrobial and anticancer activity | [5] |

| Quinoxaline | Aminoalcohol-based | Anticancer, anti-inflammatory, and analgesic | [9] |

| Quinoxaline | Various | Broad-spectrum anticancer activity | [8] |

Future Perspectives and Conclusion

This compound represents a strategic and underutilized starting material for the generation of diverse heterocyclic libraries. The synthetic pathways to key benzimidazole and quinoxaline scaffolds are robust and high-yielding. The inherent functionality of the molecule—the vicinal diamines for cyclization, the nitro group for potential bioactivity, and the ester for subsequent derivatization—provides a rich platform for medicinal chemistry exploration.

Future work should focus on the systematic exploration of the reactivity of this synthon with a wider range of reagents, including isothiocyanates, β-ketoesters, and other bifunctional electrophiles, to access novel heterocyclic systems. The biological evaluation of the resulting compound libraries will undoubtedly yield new leads in the ongoing search for potent and selective therapeutic agents. This guide serves as a foundational document to inspire and enable such discovery efforts.

References

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-